H-Gly-Pro-Arg-Pro-NH2

Overview

Description

“H-Gly-Pro-Arg-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin .

Synthesis Analysis

The peptide “H-Gly-Pro-Arg-Pro-NH2” can be synthesized using stepwise solid-phase synthesis . In one study, peptide analogs of the N-terminal portion of the fibrin alpha-chain were prepared and their inhibitory effects on fibrinogen/thrombin clotting were examined .

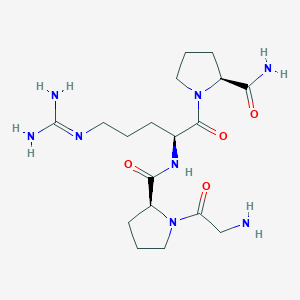

Molecular Structure Analysis

The molecular formula of “H-Gly-Pro-Arg-Pro-NH2” is C18H32N8O4 . The exact mass is 424.25465153 g/mol . The peptide has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

Chemical Reactions Analysis

The peptide “H-Gly-Pro-Arg-Pro-NH2” is known to suppress the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .

Physical And Chemical Properties Analysis

The molecular weight of “H-Gly-Pro-Arg-Pro-NH2” is 424.5 g/mol . The peptide has a XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Inhibition of Fibrinogen/Thrombin Clotting

H-Gly-Pro-Arg-Pro-NH2, also known as GPRP amide, has been found to have a significant inhibitory effect on fibrinogen/thrombin clotting. The inhibitory effect of GPRP amide is 3.52 times higher than that of GPRP . This makes it a valuable tool in research related to blood clotting and coagulation disorders .

Prevention of Fibrin Clot Formation

GPRP amide has been used in research to block fibrin polymerization and prevent fibrin clot formation in the presence of α-thrombin . This application is particularly relevant in studies related to thrombosis and hemostasis .

Suppression of Fibrin Polymerization

The peptide suppresses the early steps of fibrin polymerization . This property is useful in research involving the study of fibrin’s role in blood clotting and wound healing .

Protection of Fibrinogen and Fragment D from Degradation

The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) . This characteristic is beneficial in studies related to fibrinolysis and plasminogen activation .

Use in Thrombin Inhibition Assays

GPRP amide has been used as a constituent of buffer during fluid-phase and bound thrombin inhibition assays to determine the activity of thrombin . This application is important in research related to thrombin’s role in coagulation and its potential as a therapeutic target .

Preparation of Human Soluble Fibrin

GPRP amide has been used during the preparation of human soluble fibrin to block the polymerization of soluble fibrin . This application is relevant in research involving the study of fibrin’s properties and its role in various physiological and pathological processes .

Mechanism of Action

Target of Action

H-Gly-Pro-Arg-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . The primary target of this compound is the fibrin protein , which plays a crucial role in the blood clotting process .

Mode of Action

The compound interacts with its target, the fibrin protein, by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of the protein . This interaction results in the prevention of fibrin polymerization , which is a critical step in the formation of blood clots.

Biochemical Pathways

The key biochemical pathway affected by H-Gly-Pro-Arg-Pro-NH2 is the coagulation cascade , specifically the conversion of fibrinogen to fibrin. By preventing fibrin polymerization, the compound disrupts the formation of the fibrin mesh that stabilizes blood clots .

Result of Action

The primary molecular effect of H-Gly-Pro-Arg-Pro-NH2’s action is the inhibition of fibrin polymerization . On a cellular level, this results in a reduced ability for blood to clot, potentially preventing the formation of harmful blood clots.

Safety and Hazards

When handling “H-Gly-Pro-Arg-Pro-NH2”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCTZYGEMPQRCV-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434398 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Pro-Arg-Pro-NH2 | |

CAS RN |

126047-75-4 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

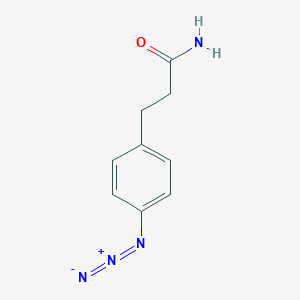

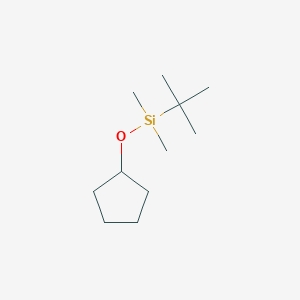

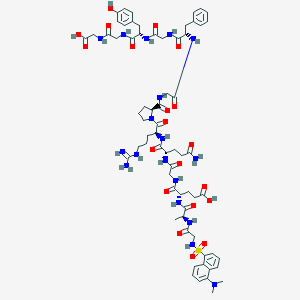

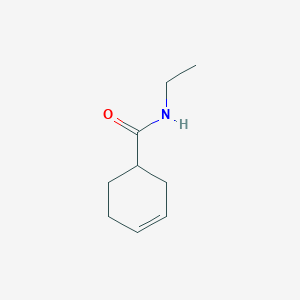

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)